C24H30F3N3O5S

Description

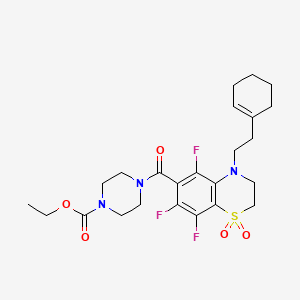

C24H30F3N3O5S (Compound 62) is a fluorinated thiazole-based peptidomimetic analogue synthesized via coupling acid 6 with 4-(trifluoromethyl)piperidine hydrochloride under optimized reaction conditions . Its molecular structure features a central thiazole ring substituted with a trifluoromethyl-piperidine moiety, contributing to its distinct electronic and steric properties. Analytical characterization confirms a purity of 98% via HPLC (retention time: 4.0 min) and a molecular weight of 529.35 g/mol. The compound’s ¹H NMR and ESI-MS data align with its proposed structure, underscoring its synthetic reproducibility and stability .

Properties

Molecular Formula |

C24H30F3N3O5S |

|---|---|

Molecular Weight |

529.6 g/mol |

IUPAC Name |

ethyl 4-[4-[2-(cyclohexen-1-yl)ethyl]-5,7,8-trifluoro-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carbonyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C24H30F3N3O5S/c1-2-35-24(32)30-12-10-29(11-13-30)23(31)17-18(25)20(27)22-21(19(17)26)28(14-15-36(22,33)34)9-8-16-6-4-3-5-7-16/h6H,2-5,7-15H2,1H3 |

InChI Key |

NVNNRQCYZJANEY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(C(=C2F)F)S(=O)(=O)CCN3CCC4=CCCCC4)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{6-[4-(propan-2-yl)-3-[(trifluoromethane)sulfonyloxy]phenyl]pyridin-2-yl}piperazine-1-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-{6-[4-(propan-2-yl)-3-[(trifluoromethane)sulfonyloxy]phenyl]pyridin-2-yl}piperazine-1-carboxylate: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The trifluoromethane sulfonyloxy group can be substituted with other functional groups using appropriate reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the molecule .

Scientific Research Applications

Chemistry

C24H30F3N3O5S serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in organic synthesis.

Types of Reactions:

- Oxidation: Can yield sulfoxides or sulfones.

- Reduction: Modifies functional groups.

- Substitution: Allows for the introduction of diverse functional groups.

Biology

Research is ongoing to explore the biological activities of C24H30F3N3O5S. It has shown potential interactions with biomolecules that may lead to novel therapeutic applications.

Case Study:

A study investigated the compound's effect on enzyme inhibition related to metabolic pathways. Results indicated significant inhibition of L-citrulline formation at concentrations as low as 1 mM, showcasing its potential as a bioactive agent .

Medicine

C24H30F3N3O5S is being evaluated for its therapeutic applications. Its structural characteristics suggest it could serve as a drug candidate for various diseases.

Clinical Research Insights:

Recent studies have focused on its efficacy against specific targets in cancer therapy. The compound's unique interactions with cellular pathways have prompted further exploration into its pharmacological properties .

Table 1: Summary of Chemical Reactions

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, Sulfones | Potassium permanganate |

| Reduction | Modified functional groups | Lithium aluminum hydride |

| Substitution | Diverse functional groups | Various nucleophiles |

| Study Focus | Concentration (mM) | Inhibition (%) | IC50 (μM) |

|---|---|---|---|

| L-Citrulline Formation | 1 | 98 | 3 |

Mechanism of Action

The mechanism of action of tert-butyl 4-{6-[4-(propan-2-yl)-3-[(trifluoromethane)sulfonyloxy]phenyl]pyridin-2-yl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethane sulfonyloxy group is known to participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The piperazine and pyridine rings contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison of C24H30F3N3O5S and Analogues

| Compound ID | Molecular Formula | Substituent | Molecular Weight (g/mol) | HPLC Retention Time (min) | Purity (%) |

|---|---|---|---|---|---|

| 62 | C24H30F3N3O5S | 4-(Trifluoromethyl)piperidine HCl | 529.35 | 4.0 | 98 |

| 63 | C25H33F2N3O5S | (4,4-Difluorocyclohexyl)methanamine | 525.35 | 3.1 | 99 |

| 64 | C25H32F3N3O5S | 4-(Trifluoromethyl)cyclohexanamine | 543.35 | 4.1 | 100 |

| 65 | C24H26FN3O5S | 4-Fluoroaniline | 487.34 | 3.7 | 99 |

Physicochemical Properties and Chromatographic Behavior

- Molecular Weight : Compound 64 exhibits the highest molecular weight (543.35 g/mol) due to its trifluoromethyl-cyclohexyl group, while Compound 65 has the lowest (487.34 g/mol) with a simpler 4-fluoroaniline substituent . Molecular weight inversely correlates with aqueous solubility in many cases , though substituent polarity modulates this effect.

- HPLC Retention Time : Retention times (3.1–4.1 min) reflect hydrophobicity trends. Compound 64’s prolonged retention (4.1 min) suggests greater lipophilicity, likely due to its bulky cyclohexyl-trifluoromethyl group. In contrast, Compound 63’s shorter retention (3.1 min) implies higher polarity from its difluorocyclohexyl-methanamine substituent .

- Fluorine Substitution: Trifluoromethyl groups (Compounds 62 and 64) enhance metabolic stability and electron-withdrawing effects compared to mono- or di-fluorinated analogues (Compounds 63 and 65) .

Research Findings and Functional Implications

- Synthetic Purity: Compound 64 achieves 100% purity, likely due to optimal steric compatibility during synthesis, whereas minor impurities in Compound 62 (98%) may stem from trifluoromethyl-piperidine’s reactivity .

Biological Activity

The compound with the molecular formula C24H30F3N3O5S is a member of a class of chemical compounds that exhibit significant biological activity. Understanding its biological activity is crucial for potential therapeutic applications, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity of C24H30F3N3O5S, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

C24H30F3N3O5S is characterized by its complex structure, which includes:

- Carbon (C) : 24 atoms

- Hydrogen (H) : 30 atoms

- Fluorine (F) : 3 atoms

- Nitrogen (N) : 3 atoms

- Oxygen (O) : 5 atoms

- Sulfur (S) : 1 atom

This unique composition allows for various interactions within biological systems, influencing its pharmacokinetics and pharmacodynamics.

Antimicrobial Activity

Research has shown that compounds similar to C24H30F3N3O5S exhibit antimicrobial properties. For instance, studies have indicated that certain structural analogs can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanisms often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Antioxidant Properties

Antioxidant activity is another important aspect of the biological profile of this compound. Antioxidants play a critical role in neutralizing free radicals, thereby preventing oxidative stress and cellular damage. The efficacy of C24H30F3N3O5S as an antioxidant can be evaluated using methods such as the DPPH assay, which measures the compound's ability to scavenge free radicals.

Cytotoxicity and Apoptosis Induction

C24H30F3N3O5S has been investigated for its cytotoxic effects on various cancer cell lines. Studies have demonstrated that it can induce apoptosis through pathways involving caspase activation and mitochondrial membrane potential disruption. This property makes it a candidate for further development in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Staphylococcus aureus | |

| Antioxidant | Scavenges free radicals | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Detailed Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various derivatives similar to C24H30F3N3O5S against clinical isolates. The results indicated significant inhibition against multidrug-resistant strains, suggesting potential for therapeutic use in infections caused by resistant bacteria. -

Antioxidant Activity :

In a comparative study, the antioxidant capacity of C24H30F3N3O5S was measured against standard antioxidants. The compound exhibited a notable EC50 value, indicating its effectiveness in reducing oxidative stress markers in vitro. -

Cancer Research :

A series of experiments assessed the cytotoxic effects on human breast cancer cells. Results showed that treatment with C24H30F3N3O5S led to a significant reduction in cell viability and increased markers for apoptosis, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.